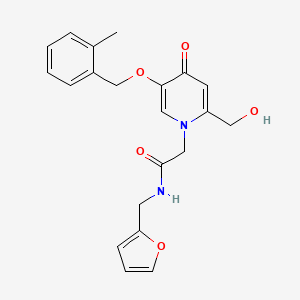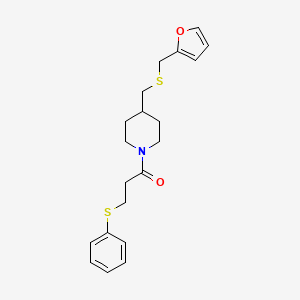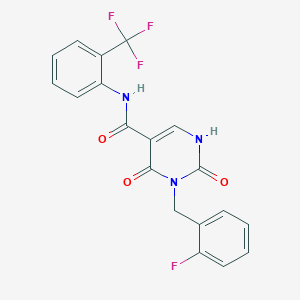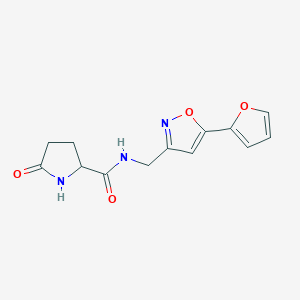![molecular formula C17H19N3O3S B2637440 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide CAS No. 1005305-31-6](/img/structure/B2637440.png)
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a pyridazine ring, which is known for its diverse pharmacological properties .
Preparation Methods
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide involves several steps. One common method includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methanesulfonyl group: This step typically involves the use of methanesulfonyl chloride in the presence of a base.
Coupling with the phenyl ring: This step can be performed using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Formation of the cyclopentanecarboxamide: This final step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives under appropriate conditions.
Chemical Reactions Analysis
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biological probe to study various biochemical pathways.
Medicine: It is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. It also interacts with various receptors and signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide can be compared with other pyridazine derivatives, such as:
Pyridazinone derivatives: These compounds also exhibit a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.
Pyridazine-based COX inhibitors: These compounds share a similar mechanism of action and are used for their anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-24(22,23)16-10-9-15(19-20-16)13-7-4-8-14(11-13)18-17(21)12-5-2-3-6-12/h4,7-12H,2-3,5-6H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFXPZUMFABBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2637358.png)


![6-Cyclopropyl-2-{[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2637363.png)
![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2637364.png)
![rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol](/img/structure/B2637365.png)

![tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B2637367.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2637371.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2637375.png)
![2,4-Diethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2637377.png)
![N-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2637379.png)
